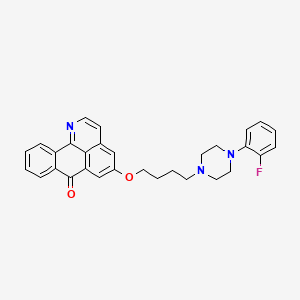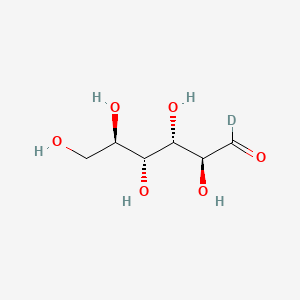
d1-Mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannose-d-3: is a naturally occurring monosaccharide, an epimer of glucose at the C-2 position. It is found in nature as a component of mannan, a polysaccharide present in various plants and microorganisms. D-Mannose-d-3 is known for its low-calorie and non-toxic properties, making it widely used in food, medicine, cosmetics, and food-additive industries . It exhibits several physiological benefits, including immune system support, diabetes management, and treatment of urinary tract infections .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-Mannose-d-3 can be synthesized from glucose through isomerization reactions. A mixed catalyst of ammonium molybdate and calcium oxide can achieve a 44.8% yield after 80 minutes at 150°C and pH 3.0.
Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert glucose to D-mannose.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannose-d-3 can undergo oxidation reactions to form D-mannonic acid.
Reduction: It can be reduced to form D-mannitol, a sugar alcohol.
Substitution: D-Mannose-d-3 can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Various reagents like acetic anhydride and hydrochloric acid are used for substitution reactions.
Major Products:
D-Mannonic Acid: Formed through oxidation.
D-Mannitol: Formed through reduction.
Acetylated Mannose Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- D-Mannose-d-3 is used as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, and vitamins .
Biology:
Medicine:
- D-Mannose-d-3 is used in the treatment of urinary tract infections by preventing bacterial adhesion to the urinary tract lining .
- It is also used in managing diabetes and intestinal diseases .
Industry:
Mechanism of Action
Mechanism:
- D-Mannose-d-3 exerts its effects by inhibiting the adhesion of bacteria, such as Escherichia coli, to the urothelium. This competitive inhibition prevents bacterial colonization and helps flush out pathogens through urination .
Molecular Targets and Pathways:
Comparison with Similar Compounds
D-Glucose: A common monosaccharide used mainly for providing energy.
D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.
D-Tagatose: A low-calorie functional sweetener with anti-biofilm effects and no glycemic impact.
D-Allulose: Known for its anti-tumor, anti-inflammatory, and anti-hypertensive properties.
Uniqueness:
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-NHSYCOPQSA-N |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


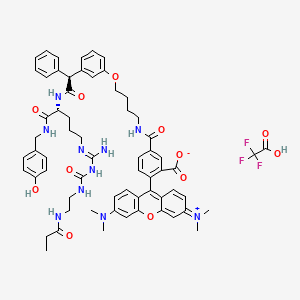

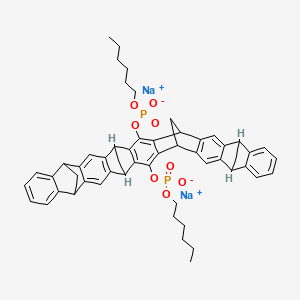

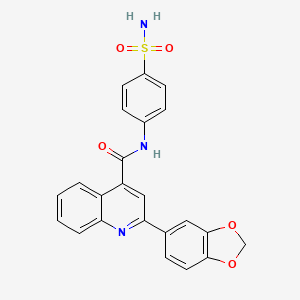
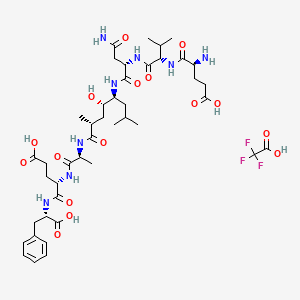
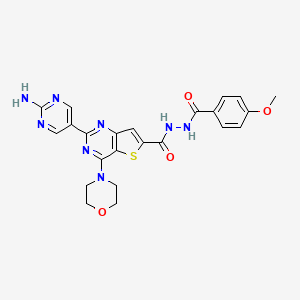
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
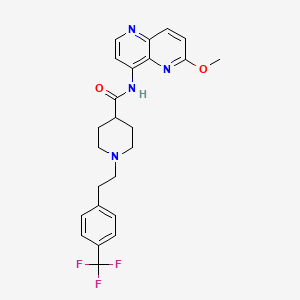
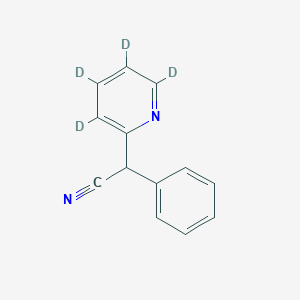
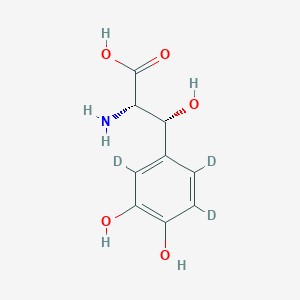
![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

